5-Methoxy-2,1,3-benzothiadiazole
Overview
Description
5-Methoxy-2,1,3-benzothiadiazole is a chemical compound with the CAS Number: 1753-76-0 and a molecular weight of 166.2 . Its IUPAC name is 5-methoxy-2,1,3-benzothiadiazole .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2,1,3-benzothiadiazole is represented by the SMILES stringCOc1ccc2nsnc2c1
. The InChI code is 1S/C7H6N2OS/c1-10-5-2-3-6-7 (4-5)9-11-8-6/h2-4H,1H3
. Physical And Chemical Properties Analysis
5-Methoxy-2,1,3-benzothiadiazole has a molecular weight of 166.2 .Scientific Research Applications
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Organic Electronics
- 5-Methoxy-2,1,3-benzothiadiazole and its derivatives are used as electron-deficient building blocks in the field of organic electronics . They are used in the construction of semiconducting polymers, particularly donor–acceptor (D–A) polymers .
- These polymers have demonstrated interesting properties and promising performances as active layers in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) .
- The methods of application or experimental procedures involve the design and synthesis of new building blocks for efficient polymer semiconductors .
- The outcomes have witnessed significant achievements in the field of flexible, stretchable, and printable organic electronics .
-
Organic Light-Emitting Diodes
- 5-Methoxy-2,1,3-benzothiadiazole and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic light-emitting diodes .
- Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
- The methods of application or experimental procedures involve the synthesis of various polymers, small molecules and metal complexes with BT and its derivatives .
- The outcomes have led to the development of organic light-emitting diodes with improved electronic properties .
-
Organic Flow Batteries
- 5-Methoxy-2,1,3-benzothiadiazole has been used in the development of organic flow batteries .
- The compound is used to store negative charge in 2,1,3-Benzothiadiazole radicals, leading to improved cyclability .
- The methods of application or experimental procedures involve the synthesis of the compound and its incorporation into the battery system .
- The outcomes have led to the development of organic flow batteries with improved charge storage and cyclability .
-
Polyphenylene Derivatives
- 5-Methoxy-2,1,3-benzothiadiazole is used in the synthesis of donor–acceptor conjugated polymers based on polyphenylene derivatives .
- The methods of application or experimental procedures involve the synthesis of the compound and its incorporation into the polymer structure .
- The outcomes have led to the development of conjugated polymers with improved properties .
-
Chemical Synthesis
- 5-Methoxy-2,1,3-benzothiadiazole is used in chemical synthesis .
- The compound is used as a building block in the synthesis of various organic compounds .
- The methods of application or experimental procedures involve the synthesis of the compound and its incorporation into the desired organic compound .
- The outcomes have led to the development of various organic compounds with diverse properties .
-
High-Performance Donor–Acceptor Polymers
- 5-Methoxy-2,1,3-benzothiadiazole and its π-extended, heteroannulated derivatives are used as acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .
- The methods of application or experimental procedures involve the synthesis of the compound and its incorporation into the polymer structure .
- The outcomes have led to the development of high-performance donor–acceptor polymers with improved properties .
properties
IUPAC Name |
5-methoxy-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPHRZKQDIJZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NSN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381763 | |
Record name | 5-methoxy-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,1,3-benzothiadiazole | |
CAS RN |
1753-76-0 | |
Record name | 5-Methoxy-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1753-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methoxy-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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